molecular formula C18H14N4O B14207495 n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide CAS No. 827318-33-2

n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide

Cat. No.: B14207495
CAS No.: 827318-33-2
M. Wt: 302.3 g/mol
InChI Key: WJRYIAHOPJZFMB-UHFFFAOYSA-N
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Description

n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide: is a compound that features a unique combination of pyrazole and indole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of the benzamide group further enhances its potential for diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide typically involves the condensation of pyrazole-4-carbaldehyde with o-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C under ambient air conditions . This method yields the desired compound efficiently and is considered straightforward.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable and cost-effective reagents such as chloro(trimethyl)silane and pyridine suggests that the synthesis can be adapted for larger-scale production with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The benzamide group allows for nucleophilic substitution reactions, where different nucleophiles can replace the amide group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted benzamides with various functional groups replacing the amide group.

Mechanism of Action

The mechanism of action of n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrazole and indole moieties allow it to bind to active sites of enzymes, inhibiting their activity and modulating biochemical pathways . This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of pyrazole and indole moieties, which are less commonly found together in a single compound.

Properties

CAS No.

827318-33-2

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]benzamide

InChI

InChI=1S/C18H14N4O/c23-18(12-4-2-1-3-5-12)21-15-6-7-16-13(8-15)9-17(22-16)14-10-19-20-11-14/h1-11,22H,(H,19,20)(H,21,23)

InChI Key

WJRYIAHOPJZFMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=C3)C4=CNN=C4

Origin of Product

United States

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